(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-30-19-6-8-20(9-7-19)31(28,29)21-10-12-26(13-11-21)23(27)22-14-17(15-25-22)16-2-4-18(24)5-3-16/h2-9,14-15,21,25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCHNXPUIGLVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a fluorophenyl group and a piperidine ring with a methoxyphenylsulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of both fluorine and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, derivatives of piperidine have been associated with significant antibacterial effects against various pathogens .
- Anticancer Potential : The sulfonamide moiety is known for its anticancer activity, contributing to the development of novel chemotherapeutic agents .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. This includes:
- Binding to Enzymes : The sulfonamide group can facilitate binding to enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Modulation of Receptors : The fluorophenyl group may enhance binding affinity to various receptors, influencing signal transduction pathways.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of similar compounds against several bacterial strains, demonstrating significant inhibition at low concentrations . The results are summarized in Table 1 below.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Anticancer Activity
Research has indicated that derivatives containing the piperidine nucleus exhibit notable anticancer properties. For example, compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity .
Enzyme Inhibition Studies
The compound's potential as an AChE inhibitor was assessed through kinetic studies. Results indicated that it acts as a competitive inhibitor, with an IC50 value significantly lower than standard inhibitors like donepezil .
Case Studies
- Antifungal Activity : A related study demonstrated that a derivative exhibited antifungal activity against Cytospora species, suggesting potential applications in treating fungal infections .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting therapeutic implications for Alzheimer's disease .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrole ring and a piperidine moiety, which are known for their diverse biological activities. The synthesis of this compound typically involves several steps, including the formation of the pyrrole and piperidine rings followed by functionalization to introduce the sulfonamide and methanone groups. Advanced organic chemistry techniques are employed to achieve high yields and purity.
Key structural data includes:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 364.45 g/mol
The synthesis may involve reactions such as:
- Nucleophilic substitutions
- Coupling reactions
- Cyclization processes
Biological Activities
Research indicates that compounds similar to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exhibit various pharmacological properties:
- Anti-inflammatory Activity : The presence of the fluorophenyl group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, particularly in liver cancer models .
- Analgesic Properties : Compounds with similar structural motifs have been explored for their analgesic effects through modulation of nociceptive pathways .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds:
- A study published in Bioorganic & Medicinal Chemistry highlighted the design and synthesis of novel non-peptide agonists targeting nociceptin receptors, which showed promise as analgesics for neuropathic pain .
- Another investigation focused on the synthesis of heterocycles incorporating benzenesulfonamide, demonstrating significant anti-human liver cancer activity through molecular docking studies. This research utilized similar methodologies to those that could be applied to the compound .
Analytical Techniques
To characterize the compound's purity and structural integrity, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining the structure and confirming the presence of specific functional groups.
- Infrared (IR) Spectroscopy : Helps identify functional groups based on characteristic absorption bands.
- High Performance Liquid Chromatography (HPLC) : Essential for assessing purity and separating components during synthesis.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone?
- Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the pyrrole core via cyclization reactions using chloranil as an oxidizing agent in refluxing xylene (25–30 hours) .
- Step 2: Sulfonylation of the piperidine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH) to introduce the sulfonyl moiety .
- Step 3: Coupling the fluorophenyl-pyrrole fragment with the sulfonylated piperidine via a ketone linkage, often employing coupling reagents like EDCI/HOBt .
- Key Considerations: Optimize reaction time, solvent choice (e.g., xylene for cyclization), and purification methods (recrystallization from methanol or column chromatography) .
Q. How can researchers confirm the structural integrity of this compound?
- Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify the presence of the fluorophenyl (δ ~7.2–7.4 ppm), methoxyphenyl (δ ~3.8 ppm for OCH₃), and sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to SO₂) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+ = 469.14 g/mol) .
- HPLC: Assess purity (>95% by reverse-phase C18 column with UV detection at 254 nm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer:
- Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water. Use sonication or co-solvents (e.g., 10% Tween-80) for in vitro assays .
- Stability: Stable at −20°C in anhydrous conditions. Degrades in acidic/basic media (pH <4 or >10), requiring neutral buffer systems for biological studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Answer:
- Hypothesis Testing: Compare activity across standardized assays (e.g., kinase inhibition vs. GPCR binding) to identify target specificity .
- Dose-Response Curves: Use a wide concentration range (1 nM–100 µM) to assess potency (IC₅₀) and efficacy (Emax) variations .
- Control Variables: Normalize data to cell viability (MTT assay) and account for batch-to-batch purity differences via HPLC .
- Case Study: Discrepancies in IC₅₀ values may arise from sulfonyl group hydrolysis; monitor stability via LC-MS during assays .
Q. What strategies optimize the synthetic yield of the sulfonylated piperidine intermediate?
- Answer:
- Reagent Optimization: Use 4-methoxyphenylsulfonyl chloride in excess (1.5 eq) with slow addition to minimize side reactions .
- Solvent Selection: Dichloromethane (DCM) enhances sulfonylation efficiency compared to THF due to better solubility of intermediates .
- Workup: Quench with 5% NaOH to remove unreacted sulfonyl chloride, followed by extraction with ethyl acetate .
Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?
- Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to model binding to targets (e.g., COX-2 or 5-HT receptors), focusing on the sulfonyl group’s role in hydrogen bonding .
- MD Simulations: Assess conformational stability of the pyrrole-piperidine scaffold in aqueous vs. lipid bilayer environments .
- QSAR Analysis: Correlate substituent effects (e.g., fluorine vs. chlorine on the phenyl ring) with activity trends .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?
- Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Metabolite ID: Use high-resolution MS/MS to identify hydroxylated or demethylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
